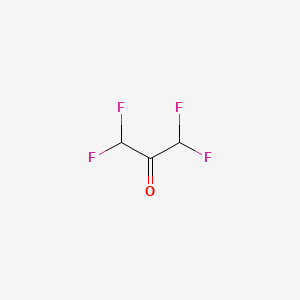

1,1,3,3-Tetrafluoroacetone

描述

Structure

3D Structure

属性

IUPAC Name |

1,1,3,3-tetrafluoropropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4O/c4-2(5)1(8)3(6)7/h2-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPXLUZMMFIIBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059889 | |

| Record name | 2-Propanone, 1,1,3,3-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360-52-1 | |

| Record name | 1,1,3,3-Tetrafluoro-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetrafluoroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sym-Tetrafluoroacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1,1,3,3-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, 1,1,3,3-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetrafluoroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3,3-TETRAFLUOROACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL8KP896BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,1,3,3 Tetrafluoroacetone and Derivatives

De Novo Synthetic Routes and Methodological Innovations

The de novo synthesis of 1,1,3,3-tetrafluoroacetone presents considerable challenges due to the high reactivity of partially fluorinated intermediates and the difficulty in controlling the degree of fluorination. Methodological innovations have focused on direct fluorination of acetone (B3395972) precursors and the development of catalytic systems for efficient carbon-fluorine (C-F) bond formation.

The direct fluorination of acetone is a conceptually straightforward approach to producing fluorinated acetones. However, this method is often difficult to control and can lead to a mixture of products with varying degrees of fluorination, from mono- to hexafluoroacetone (B58046). fluorine1.ru Research into gas-phase fluorination using a fluorine-nitrogen mixture in reactors packed with materials like copper gauze has been explored. fluorine1.ru These reactions are highly exothermic and require careful management of reaction conditions to prevent over-fluorination and decomposition.

A more controlled strategy involves the fluorination of halogenated acetone precursors. For instance, pentachloroacetone (B130051) and hexachloroacetone (B130050) can be fluorinated to produce chloro-fluoro acetone derivatives, which can then be subjected to reduction. google.com It is plausible that a similar approach using a di- or tri-halogenated acetone could be employed to selectively introduce fluorine atoms to achieve the 1,1,3,3-tetrafluoro substitution pattern. The choice of fluorinating agent is critical in these reactions, with reagents like silver(I) fluoride (B91410) (AgF) having been investigated, although they have not seen widespread application. fluorine1.ru

| Precursor | Fluorination Method | Key Products | Reference |

| Acetone | Gas-phase fluorination with F2/N2 | Mixture of fluorinated acetones (mono- to hexafluoroacetone) | fluorine1.ru |

| Halogenated Acetones | Catalytic fluorination | Chloro-fluoro acetones | google.com |

The formation of C-F bonds is a cornerstone of organofluorine chemistry, and catalytic methods offer a more sustainable and selective alternative to traditional fluorination techniques. mdpi.comrsc.org Transition metal catalysis, particularly with palladium and nickel complexes, has been extensively studied for C-F bond formation. mdpi.comnih.gov These methods typically involve the oxidative addition of a C-X bond (where X is a halogen or triflate) to a low-valent metal center, followed by fluoride transfer and reductive elimination to form the C-F bond. nih.gov

While specific examples of catalytic synthesis of this compound are not prevalent in the literature, the general principles of catalytic C-F bond formation are applicable. For example, a di- or tetra-halo acetone precursor could potentially be fluorinated using a palladium catalyst with a suitable fluoride source. The development of borane-catalyzed reactions that proceed via a fluoride-rebound mechanism represents an innovative approach to C(sp³)–CF₃ bond formation and could potentially be adapted for the synthesis of difluoromethyl groups. nih.gov

| Catalyst Type | Mechanistic Step | Application | Reference |

| Palladium Complexes | Oxidative addition, reductive elimination | Nucleophilic fluorination of aryl halides | nih.gov |

| Nickel Complexes | C-F/C-H metathesis | Cross-coupling of fluoro-aromatics | mdpi.com |

| Borane Catalysts | Fluoride abstraction, migratory insertion | C(sp³)-CF₃ bond formation | nih.gov |

The optimization of manufacturing processes for fluoroacetones is crucial for achieving high yields, purity, and cost-effectiveness. univie.ac.at Modern approaches to process optimization often employ automated systems and machine learning algorithms to rapidly explore reaction parameters and identify optimal conditions. d-nb.infonih.gov For the production of fluoroacetones, key variables for optimization include temperature, pressure, reactant flow rates, and catalyst loading.

In the context of scaling up fluoroacetone (B1215716) production, continuous flow chemistry offers significant advantages over traditional batch processes. nih.gov Flow reactors provide superior heat and mass transfer, enabling better control over highly exothermic fluorination reactions and improving safety. nih.gov The optimization of a multi-step, multiphase continuous flow process can lead to a significant reduction in process mass intensity and waste generation. nih.gov For instance, a process could be designed where the initial fluorination of an acetone precursor occurs in one reactor, followed by in-line purification and subsequent derivatization in a telescoped manner.

Synthesis of Chemically Modified this compound Analogues

The unique reactivity of this compound makes it a valuable precursor for the synthesis of more complex fluorinated molecules. Modifications can be targeted at the highly electrophilic carbonyl center or at the adjacent alpha-carbon positions.

The two difluoromethyl groups in this compound are strongly electron-withdrawing, which significantly increases the electrophilicity of the carbonyl carbon. This makes the ketone highly reactive towards nucleophiles.

One of the characteristic reactions of highly fluorinated ketones is hydration. In the presence of water, this compound is expected to form a stable hydrate (B1144303), as the electron-withdrawing fluorine atoms destabilize the carbonyl group. The carbonyl group can also participate in cycloaddition reactions, such as hetero-Diels-Alder reactions, where it acts as a dienophile to form dihydropyran rings.

Derivatization with amines and their derivatives is another important class of reactions. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) are commonly used to form stable derivatives of carbonyl compounds for detection and quantification. epa.gov The reaction with primary amines can lead to the formation of imines, which are versatile intermediates in organic synthesis.

| Reagent | Reaction Type | Product |

| Water | Hydration | Geminal diol (hydrate) |

| Diene | Hetero-Diels-Alder | Dihydropyran |

| Primary Amine | Condensation | Imine |

| 2,4-Dinitrophenylhydrazine | Condensation | 2,4-Dinitrophenylhydrazone |

Functionalization at the alpha-carbon positions of ketones is a fundamental transformation in organic synthesis. nih.gov For fluorinated ketones, this can be achieved through various strategies. One common approach involves the formation of an enolate or a silyl (B83357) enol ether, which can then react with an electrophile. For example, the photoinduced trifluoromethylation of silyl enol ethers using CF₃Br has been demonstrated as an effective method for synthesizing α-CF₃-substituted ketones. nih.gov

Another strategy involves the condensation of a fluorinated ester with a ketone. For instance, 1,1,1-trifluoroacetylacetone is prepared by the condensation of esters of trifluoroacetic acid with acetone. wikipedia.org This suggests a potential route to α-functionalized derivatives of this compound could involve the reaction of its enolate with an appropriate electrophile.

| Intermediate | Reagent | Product Type | Reference |

| Silyl enol ether | CF₃Br, photoredox catalyst | α-Trifluoromethyl ketone | nih.gov |

| Enolate | Electrophile (e.g., alkyl halide) | α-Alkylated ketone | nih.gov |

Stereoselective Synthesis of Chiral Fluoroacetone Derivatives

The development of stereoselective methods to synthesize chiral fluoroacetone derivatives is a significant area of research, driven by the unique properties that fluorine atoms impart to organic molecules. The introduction of fluorine can alter a molecule's electronic properties, lipophilicity, and metabolic stability, making chiral fluorinated building blocks highly valuable. Methodologies for achieving high stereocontrol in these syntheses often rely on sophisticated catalytic systems, including metal-based catalysts and organocatalysts, to control the formation of stereogenic centers.

Key strategies for the asymmetric synthesis of chiral fluoroacetone derivatives include the enantioselective addition of nucleophiles to the carbonyl group of fluorinated ketones and the stereoselective fluorination of enolates or their equivalents. These approaches allow for the precise construction of tertiary alcohols or α-fluorinated carbonyl compounds with high levels of enantiomeric purity.

Catalytic Enantioselective Additions to Fluoroketones

A prominent strategy for generating chiral fluoroacetone derivatives involves the catalytic enantioselective addition of organometallic reagents to the prochiral carbonyl group of fluorinated ketones. This approach directly creates a stereogenic center at the carbonyl carbon.

Research has demonstrated efficient catalytic methods for the addition of allyl and allenyl organoboron reagents to fluorine-substituted ketones. nih.gov These reactions can produce versatile tertiary homoallylic alcohols in high yields and excellent enantiomeric ratios (e.r.). For instance, the treatment of trifluoromethylphenyl ketone with allylboronic acid pinacol (B44631) ester in the presence of a chiral aminophenol-derived catalyst resulted in the corresponding chiral alcohol in 93% yield and a 96:4 e.r. nih.gov The success of these reactions is often attributed to non-bonding interactions, such as those between an ammonium (B1175870) group on the catalyst and the fluorine atoms of the substrate, which help control the enantioselectivity of the addition. nih.gov

Asymmetric Fluorination Methodologies

Another major pathway to chiral fluoroacetone derivatives is the asymmetric α-fluorination of ketones. This can be achieved using either metal-based catalysts or organocatalysts to control the facial selectivity of an electrophilic fluorinating agent's attack on a prochiral enolate.

Palladium-catalyzed reactions have been successfully employed for the enantioselective fluorination of β-ketoesters using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. nih.gov Chiral palladium complexes can afford fluorinated products with high enantioselectivity. nih.gov Similarly, nickel-based catalysts, such as those derived from DBFOX-Ph, have been shown to produce fluorinated compounds with extremely high levels of enantioselectivity (93–99% ee) for cyclic β-ketoesters. nih.gov

Organocatalysis has also emerged as a powerful tool for the enantioselective α-fluorination of carbonyl compounds. princeton.edu For example, primary amine catalysts derived from Cinchona alkaloids can facilitate the direct and asymmetric α-fluorination of various cyclic ketones. princeton.edu This method has overcome long-standing challenges in achieving high enantioselectivity in ketone α-fluorination via enamine activation. princeton.edu

A conceptually different approach involves the palladium-catalyzed decarboxylative allylation of racemic α-fluoro-β-ketoesters. This method provides optically active α-fluoroketones with up to 99% enantiomeric excess (ee), effectively creating an all-carbon quaternary center with high enantioselectivity. elsevierpure.com

Research Findings on Stereoselective Synthesis

The table below summarizes key findings from various studies on the stereoselective synthesis of chiral fluoroacetone derivatives and related fluorinated ketones, highlighting the diversity of catalysts and substrates employed.

| Substrate | Catalyst/Reagent System | Product Type | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Trifluoromethylphenyl Ketone | Chiral Aminophenol / Allyl–B(pin) | Tertiary Homoallylic Alcohol | 93% | 96:4 e.r. | nih.gov |

| Trifluoromethylphenyl Ketone | Chiral Aminophenol / Allenylboronic acid pinacol ester | Tertiary Homoallylic Alcohol | Not specified | 93:7 e.r. | nih.gov |

| Racemic α-Fluoro-β-ketoesters | Palladium / Chiral Phosphinooxazoline Ligand | α-Fluoroketone | High | Up to 99% ee | elsevierpure.com |

| Cyclic β-Ketoesters | DBFOX-Ph / Ni(ClO₄)₂·6H₂O / NFSI | α-Fluorinated β-Ketoester | Not specified | 93-99% ee | nih.gov |

| 3-Substituted Oxindoles | Cationic Palladium catalyst / NFSI | α-Fluorinated Oxindole | Good | 75-96% ee | nih.govacs.org |

| Cyclic Ketones | Primary Amine Organocatalyst (Cinchona alkaloid-derived) / NFSI | α-Fluoroketone | Not specified | High | princeton.edu |

Elucidation of Reactivity and Mechanistic Pathways of 1,1,3,3 Tetrafluoroacetone

Nucleophilic Addition Reactions to the Carbonyl Group

The reactivity of 1,1,3,3-tetrafluoroacetone is dominated by the chemistry of its carbonyl group. The general reaction of aldehydes and ketones is the nucleophilic addition reaction, where a nucleophile attacks the electrophilic carbonyl carbon. wikipedia.org This attack causes the carbon atom's hybridization to change from sp² to sp³, forming a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. wikipedia.orgresearchgate.netlibretexts.org

The kinetics of nucleophilic addition to this compound are significantly influenced by the strong electron-withdrawing nature of the four fluorine atoms. This electronic effect enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus increasing the rate of nucleophilic attack compared to non-fluorinated ketones like acetone (B3395972). researchgate.net

A common and well-studied nucleophilic addition is the reversible hydration of the carbonyl group to form a geminal diol (hydrate). researchgate.net While the equilibrium for acetone hydration strongly favors the ketone (Khydr ≈ 2x10⁻³), fluorinated ketones exhibit much more favorable hydration equilibrium constants. reddit.comchegg.com For instance, hexafluoroacetone (B58046) exists almost entirely as its hydrate (B1144303) in aqueous solution. This is because the electron-withdrawing fluorine atoms destabilize the carbonyl group's partial positive charge, making the hydrate form more thermodynamically stable. Although a specific hydration equilibrium constant (Khydr) for this compound is not readily found in the literature, its value is expected to be significantly larger than that of acetone due to the presence of the four fluorine atoms.

Gas-phase thermodynamic data for this compound provides quantitative insight into its reactivity. The proton affinity and gas-phase basicity are key measures of the carbonyl oxygen's ability to accept a proton, a crucial step in acid-catalyzed nucleophilic additions. wikipedia.org

Interactive Table: Gas-Phase Thermodynamic Data for this compound

| Thermodynamic Quantity | Value (kJ/mol) | Method | Notes |

| Proton Affinity (PA) | 698.8 | Evaluated Review | The negative of the enthalpy change for the protonation reaction. mdpi.com |

| Gas-Phase Basicity (GB) | 669.0 | Evaluated Review | The negative of the Gibbs free energy change for the protonation reaction. mdpi.com |

| ΔrG° (reaction with Cl⁻) | 75.7 ± 8.4 | IMRE | Free energy of reaction for the gas-phase clustering with a chloride anion. mdpi.com |

The carbonyl group of this compound is trigonal planar, meaning the two faces of the double bond (known as prochiral faces) are enantiotopic. Nucleophilic attack can occur from either face with equal probability in the absence of any chiral influence. libretexts.org When a nucleophile (other than a hydrogen atom) adds to the carbonyl carbon, a new stereogenic center is created at that carbon.

This leads to a key stereochemical outcome: the reaction of an achiral nucleophile with this compound under achiral conditions will produce a racemic mixture, a 50:50 mix of the two possible enantiomers. libretexts.org

Achieving stereoselectivity, the preferential formation of one stereoisomer over another, requires the introduction of chirality into the reaction system. While specific studies detailing the asymmetric nucleophilic addition to this compound are limited, the principles are well-established for other fluorinated ketones. fiveable.menrochemistry.com Stereocontrol can be achieved through several strategies:

Chiral Catalysts: Using a chiral amine or phosphine (B1218219) catalyst can create a chiral environment around the ketone, favoring attack from one face. wikipedia.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the nucleophile or ketone can direct the approach of the reactants.

Chiral Solvents or Additives: While less common, the use of a chiral solvent can sometimes induce a small degree of enantioselectivity.

For example, stereoselective nucleophilic difluoromethylation has been successfully applied to aryl ketones by guiding the addition of the nucleophile to the prochiral carbon of the ketone. fiveable.me This demonstrates that it is mechanistically feasible to control the stereochemical outcome of additions to fluorinated ketones like this compound.

The reactivity of a carbonyl group is fundamentally governed by the electrophilicity of its carbon atom. researchgate.net Substituents that withdraw electron density from the carbonyl carbon increase its partial positive charge, making it more susceptible to attack by nucleophiles. researchgate.net Conversely, electron-donating groups decrease its electrophilicity and reactivity. researchgate.net

In this compound, the two difluoromethyl (–CHF₂) groups exert a powerful electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the four fluorine atoms. This effect is central to the compound's high reactivity.

A comparison with related ketones illustrates this trend:

Acetone (CH₃COCH₃): The two methyl groups are weakly electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon, making acetone relatively unreactive.

This compound (CHF₂COCHF₂): The two –CHF₂ groups are strongly electron-withdrawing, significantly increasing the carbonyl carbon's electrophilicity and rendering the ketone highly reactive toward nucleophiles.

Hexafluoroacetone (CF₃COCF₃): With six fluorine atoms, the two trifluoromethyl (–CF₃) groups are even more potent electron-withdrawing groups. Consequently, hexafluoroacetone is one of the most electrophilic ketones known and undergoes nucleophilic addition reactions readily, even with weak nucleophiles like water. chegg.com

Therefore, the electronic effect of the fluorine atoms in this compound is the primary factor responsible for its enhanced reactivity in nucleophilic addition reactions compared to its non-fluorinated counterpart.

Alpha-Proton Chemistry and Carbanion Generation

The hydrogen atoms on the carbons adjacent to the carbonyl group (α-protons) in ketones are acidic. libretexts.org Removal of an α-proton by a base generates a resonance-stabilized carbanion known as an enolate. wikipedia.orgfiveable.mepatsnap.com

The acidity of the α-protons in this compound is dramatically increased compared to acetone. This is a direct consequence of the strong inductive electron-withdrawing effect of the adjacent fluorine atoms, which effectively stabilize the negative charge of the resulting conjugate base (the enolate). libretexts.orgchegg.com

Gas-phase acidity measurements provide a direct, solvent-free measure of a molecule's intrinsic acidity. The enthalpy and Gibbs free energy of the deprotonation reaction for this compound have been determined experimentally.

Interactive Table: Gas-Phase Acidity of this compound

| Thermodynamic Quantity | Value (kJ/mol) | Value (kcal/mol) | Method |

| Enthalpy of Deprotonation (ΔrH°) | 1429 ± 23 | 341.6 ± 5.6 | G+TS |

| Free Energy of Deprotonation (ΔrG°) | 1401 ± 23 | 334.8 ± 5.5 | IMRB |

Data sourced from the NIST WebBook. mdpi.com

The enolate generated by deprotonating this compound is a potent nucleophile. fiveable.mepatsnap.com This resonance-stabilized anion can react with a wide variety of electrophiles, making it a useful intermediate in carbon-carbon bond-forming reactions. fiveable.mepatsnap.com

Key reactions involving the 1,1,3,3-tetrafluoroacetonyl anion include:

Aldol (B89426) Addition: The enolate can add to the carbonyl group of an aldehyde or another ketone to form a β-hydroxy carbonyl compound. magritek.comamherst.edumasterorganicchemistry.com This is a cornerstone reaction in organic synthesis. wikipedia.orgmagritek.com Given the high reactivity of fluorinated ketones as electrophiles, crossed-aldol reactions where the fluoroacetonyl anion acts as the nucleophile would likely require careful control of conditions to prevent self-condensation or reaction with the starting ketone. libretexts.orgmasterorganicchemistry.com

Alkylation: The enolate can act as a nucleophile in SN2 reactions with alkyl halides, forming a new carbon-carbon bond at the α-position. fiveable.mepatsnap.com

Baylis-Hillman Reaction: This reaction involves the coupling of an activated alkene with an electrophile, typically an aldehyde, catalyzed by a nucleophile like a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.org Highly electrophilic ketones such as fluorinated ketones can also act as the electrophilic partner in this type of transformation. nrochemistry.com

The reactivity of the 1,1,3,3-tetrafluoroacetonyl anion makes it a potential building block for the synthesis of more complex fluorinated molecules.

Pericyclic and Rearrangement Reactions

Pericyclic and rearrangement reactions represent fundamental transformations in organic chemistry, allowing for the concerted reorganization of electrons and the formation of complex cyclic or rearranged structures. The unique electronic properties of this compound, imparted by its four fluorine atoms, suggest a distinct reactivity profile in these reaction classes.

Cycloaddition Reactions Involving this compound as a Dienophile/Dipolarophile

The electron-withdrawing nature of the two -CHF₂ groups significantly enhances the electrophilicity of the carbonyl carbon in this compound. This property makes it a potentially potent dienophile or dipolarophile in cycloaddition reactions, where it can react with π-systems like dienes and 1,3-dipoles.

Hetero-Diels-Alder Reactions: In a hetero-Diels-Alder reaction, a heteroatom is part of the diene or, as in this case, the dienophile. mdpi.com The carbonyl group of this compound can serve as a C=O dienophile. The reaction involves the [4+2] cycloaddition between a conjugated diene and the ketone to form a dihydropyran ring. mdpi.com The high electrophilicity of the carbonyl group in this compound is expected to lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with electron-rich dienes in a normal-electron-demand Diels-Alder pathway.

1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole to a dipolarophile to form a five-membered heterocyclic ring. rsc.orgthieme-connect.com this compound, with its activated C=O double bond, can act as a dipolarophile. For instance, reaction with nitrile oxides could lead to the formation of dioxazole derivatives, while reaction with diazomethane (B1218177) could yield oxadiazoline structures. These cycloadditions are valuable for synthesizing complex heterocyclic frameworks from relatively simple precursors. researchgate.net

Paternò-Büchi Reaction: The Paternò-Büchi reaction is a [2+2] photocycloaddition between a carbonyl compound in an excited state and an alkene in its ground state, yielding an oxetane (B1205548) ring. wikipedia.orgcambridgescholars.com This reaction is particularly relevant for fluorinated ketones. wikipedia.org Upon photochemical excitation, this compound would be expected to react with various alkenes. The regioselectivity of the reaction is governed by the stability of the intermediate 1,4-biradical formed after the initial bond formation between the excited carbonyl oxygen and one of the alkene carbons. beilstein-journals.org Given the electronic nature of this compound, it would likely serve as a good substrate for forming highly functionalized and fluorinated oxetane rings, which are valuable building blocks in organic synthesis. mdpi.com

| Cycloaddition Type | Reactant Partner | Potential Product | Key Feature |

| Hetero-Diels-Alder | Conjugated Diene | Dihydropyran | Electron-deficient C=O bond acts as dienophile |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Diazoalkane | Dioxazole, Oxadiazoline | Formation of five-membered heterocycles |

| Paternò-Büchi Reaction | Alkene | Oxetane | Photochemical [2+2] cycloaddition |

Intramolecular Rearrangements and Cyclizations

While specific intramolecular rearrangements of this compound itself are not extensively documented, the principles of organic chemistry allow for speculation on the reactivity of its derivatives.

Photochemical Rearrangements: Photochemical excitation can induce various rearrangements. For derivatives of this compound containing other functional groups, intramolecular versions of reactions like the Paternò-Büchi reaction could occur if an alkene moiety is present elsewhere in the molecule, leading to complex, bridged, or fused bicyclic oxetanes.

Intramolecular Cyclizations: Derivatives of this compound can be designed to undergo intramolecular cyclization. For example, a derivative containing a nucleophilic group suitably positioned could attack the electrophilic carbonyl carbon to form a new heterocyclic ring. Research on related fluorinated compounds, such as the intramolecular cyclization of trifluoromethylated β-keto diazos to form pyrazoles, demonstrates the feasibility of such pathways for constructing complex fluorinated heterocycles. acs.org Similarly, methods like Selectfluor-mediated intramolecular cyclization have been used to create fluorinated spiro-heterocycles from suitable precursors, indicating a potential route for derivatives of this compound. scielo.br

Catalytic Transformations Mediated by this compound or its Derivatives

The electronic characteristics of this compound suggest that it or its derivatives could play significant roles in various catalytic processes, either as catalysts themselves, as activators for other catalysts, or as substrates in catalytic transformations.

Organocatalytic Applications in Asymmetric Synthesis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. nih.govbeilstein-journals.org While direct use of this compound as an organocatalyst is not established, its properties are relevant to certain organocatalytic concepts.

Hydrogen-Bonding Catalysis: The acidic α-hydrogens of this compound, and more prominently, the corresponding hydrate or hemiacetal derivatives, could act as hydrogen-bond donors. In organocatalysis, hydrogen-bond donors are used to activate electrophiles, stabilize transition states, and control stereochemistry. scienceopen.com Although thioureas and squaramides are more common, the principle could extend to highly acidic C-H bonds in a fluorinated environment.

Catalysis with Fluorinated Ketone Derivatives: The broader field of asymmetric catalysis has seen the use of other fluorinated ketones and their derivatives. For example, zinc-catalyzed asymmetric Mannich and aldol reactions have been successfully performed using fluorinated aromatic ketones. thieme-connect.com Furthermore, direct catalytic asymmetric aldol reactions of α-fluorinated ketones have been developed. researchgate.net These examples show that the presence of fluorine atoms in ketone structures is compatible with, and can be beneficial for, asymmetric catalysis, suggesting a potential area of exploration for derivatives of this compound.

| Potential Organocatalytic Role | Mechanism of Action | Relevant Analogy |

| H-Bond Donor Catalyst | Activation of electrophiles via hydrogen bonding | Thiourea and squaramide catalysts |

| Substrate in Asymmetric Synthesis | Enolate formation and reaction with electrophiles | Asymmetric aldol/Mannich reactions of other α-fluorinated ketones thieme-connect.comresearchgate.net |

Transition Metal-Catalyzed Processes

Transition metals are widely used to catalyze a vast array of organic transformations, including the activation of otherwise inert chemical bonds. sigmaaldrich.com

C-H and C-F Bond Activation: this compound possesses both C-H and C-F bonds, which are potential targets for transition metal-catalyzed activation. C-H activation is a powerful strategy for forming new C-C or C-heteroatom bonds directly from simple precursors. scielo.brrsc.org The acidity of the C-H bonds in this compound might facilitate their activation by certain metal complexes. Catalytic C-F bond activation is more challenging due to the high strength of the C-F bond, but it is an area of active research, particularly for the synthesis of partially fluorinated compounds from polyfluorinated feedstocks. nih.govrsc.orgrsc.org A transition metal catalyst could potentially mediate the selective hydrodefluorination or coupling reactions at one of the C-F positions.

Coordination as a Ligand: The carbonyl oxygen of this compound can act as a Lewis base and coordinate to a transition metal center. More commonly, its enolate or derivatives like the corresponding β-diketonate could serve as ligands. Fluorinated β-diketonate ligands are well-known in coordination chemistry and are used in various catalytic applications due to the electronic effects they impart on the metal center. mdpi.com Complexes of first-row transition metals with fluorinated β-diketonates have been synthesized and studied for their biological activity. mdpi.com This suggests that derivatives of this compound could be converted into valuable ligands for transition metal catalysis.

| Potential Catalytic Transformation | Bond(s) Involved | Catalyst Type | Significance |

| C-H Functionalization | C-H, C-metal | Pd, Rh, Ir, etc. | Direct formation of more complex fluorinated molecules |

| C-F Functionalization | C-F, C-metal | Pd/Cu, etc. | Selective defluorinative functionalization |

| Ligand for Metal Catalysts | C=O or enolate | Various transition metals | Tuning electronic properties of the catalyst |

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 1,1,3,3 Tetrafluoroacetone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a powerful method for the unambiguous structural determination of 1,1,3,3-tetrafluoroacetone in solution. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹⁹F, and ¹³C, detailed information about the molecular framework and the chemical environment of each atom can be obtained. pressbooks.pub

The structure of this compound (C₃H₂F₄O) is confirmed through a combination of ¹H, ¹⁹F, and ¹³C NMR spectroscopy. guidechem.com Each nucleus provides unique insights into the molecular architecture.

¹H NMR: The proton NMR spectrum is expected to show a single resonance for the two equivalent protons (CHF₂). Due to coupling with the two adjacent fluorine atoms, this signal would appear as a triplet.

¹⁹F NMR: Fluorine-19 NMR is highly sensitive to the local electronic environment. nih.gov The four fluorine atoms in the two equivalent CHF₂ groups are expected to produce a single signal. This signal would be split into a doublet due to coupling with the adjacent proton. The chemical shift for CF₃ groups in similar molecules has been observed at approximately -61.3 ppm, providing a reference point for the expected shift in this compound. sigmaaldrich.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon backbone. savemyexams.com For this compound, three distinct signals are predicted: one for the central carbonyl carbon (C=O) and one for the two equivalent fluorinated carbons (CHF₂). The carbonyl carbon typically appears significantly downfield (190-220 ppm). savemyexams.com The CHF₂ carbons will exhibit a large one-bond carbon-fluorine coupling (¹JCF), which splits the signal into a triplet.

Table 1: Predicted NMR Spectroscopic Data for this compound guidechem.com

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | Predicted Value Available | Triplet (t) | CHF₂ |

| ¹³C | Predicted Value Available | Singlet | C=O |

| ¹³C | Predicted Value Available | Triplet (t) | CHF₂ |

Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on a timescale comparable to the NMR experiment (typically 10⁻¹ to 10⁻⁵ seconds). libretexts.orgslideshare.net These investigations often involve acquiring spectra at variable temperatures to observe changes in signal shape, such as the broadening and coalescence of peaks. ucl.ac.uk

For this compound, DNMR could be employed to investigate several potential dynamic processes. One such process is the keto-enol tautomerism, where the ketone form is in equilibrium with its enol isomer. DNMR could potentially measure the rate of this interconversion. Another area of study is the formation and exchange of hydrates. In the presence of water, ketones can form gem-diol hydrates, and DNMR could be used to study the kinetics of this equilibrium. Although specific DNMR studies on this compound are not prominent in the literature, the principles are well-established for other ketones and systems undergoing chemical exchange. ucl.ac.ukrsc.org

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in solids these interactions provide detailed structural information. sfu.ca Key techniques in ssNMR include Magic-Angle Spinning (MAS) and Cross-Polarization (CP), which enhance spectral resolution and sensitivity, respectively. mdpi.com

ssNMR can distinguish between different crystalline polymorphs of a compound, as atoms in different crystallographic environments will have distinct chemical shifts and coupling constants. sfu.ca While specific ssNMR studies on this compound are not documented in the search results, this technique would be the definitive method for characterizing its crystalline forms, identifying the number of molecules in the asymmetric unit, and understanding intermolecular interactions in the solid state. csic.es

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and probing the molecular structure of this compound. These methods measure the vibrational frequencies of a molecule's chemical bonds. mdpi.com

The IR and Raman spectra of this compound are dominated by vibrations associated with its carbonyl and fluoroalkyl groups.

C=O Stretch: The carbonyl (C=O) stretching vibration is a particularly strong and characteristic absorption in the IR spectrum, typically appearing in the range of 1710-1740 cm⁻¹ for simple ketones. pg.edu.pl For highly halogenated ketones, such as the related 1,3-dichloro-1,1,3,3-tetrafluoroacetone, this band is observed at a higher frequency. nih.gov

C-F and C-H Stretches: Strong absorptions corresponding to C-F stretching modes are expected in the 1100-1300 cm⁻¹ region. The C-H stretching vibration of the CHF₂ group will also be present.

A complete analysis of the vibrational spectra involves assigning each observed band to a specific molecular motion (normal mode). This is often achieved with the aid of computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies and the potential energy distribution (PED) for each mode. researchgate.netscirp.org This theoretical analysis provides a detailed force field, describing the forces between the atoms and offering a deeper understanding of the molecule's vibrational dynamics.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| C-H Stretch | 2900 - 3100 | Medium |

| C=O Stretch | ~1750 - 1780 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

The unique spectroscopic signatures of this compound allow for the real-time, in-situ monitoring of chemical reactions in which it participates. Techniques like IR, Raman, or NMR spectroscopy can be used to track the consumption of the reactant and the formation of products over time, providing valuable kinetic data.

For example, ¹⁹F NMR is particularly well-suited for this purpose due to its high sensitivity and the presence of fluorine in the molecule. nih.gov By monitoring the disappearance of the ¹⁹F signal of this compound and the appearance of new signals corresponding to fluorinated products, the reaction progress can be accurately quantified. This approach has been successfully used to derive mechanistic insights in other reactions involving fluorinated compounds. nih.gov Similarly, the strong C=O stretch in the IR spectrum can be monitored to follow reactions involving the carbonyl group. rsc.org

Mass Spectrometry (MS) for Mechanistic and Structural Elucidation

Mass spectrometry serves as a cornerstone analytical technique for probing the intricate details of chemical reactions and molecular structures involving this compound. Its high sensitivity and specificity allow for the detection and identification of transient intermediates and the detailed mapping of fragmentation pathways, which are essential for understanding reaction mechanisms and confirming molecular identities.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of unknown compounds and reaction intermediates by measuring their mass-to-charge ratio (m/z) with exceptional accuracy, typically to within a few parts per million (ppm). innovareacademics.inalgimed.com This high precision allows for the differentiation between species that have the same nominal mass but different elemental formulas. algimed.combioanalysis-zone.com

In the study of reaction systems involving this compound, such as in aldol (B89426) condensations, photochemical decompositions, or reactions with nucleophiles, numerous transient intermediates can be formed. nih.gov Identifying these species is critical to elucidating the reaction mechanism. HRMS provides unambiguous elemental compositions for these intermediates, which often cannot be isolated or characterized by other means. innovareacademics.in For example, in a reaction pathway, HRMS can distinguish between an intermediate that has incorporated a hydroxyl group versus one that has lost a fluorine atom, even if their nominal masses are similar.

Research findings have demonstrated that HRMS instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide the necessary resolution and mass accuracy for this purpose. innovareacademics.inalgimed.com By coupling HRMS with a suitable chromatographic separation technique (e.g., LC or GC), complex reaction mixtures can be analyzed, and the exact mass of each eluting component can be determined, facilitating the construction of a detailed mechanistic picture. nih.gov

Table 1: Hypothetical Intermediates in this compound Reactions and Their Calculated Exact Masses

This table illustrates how HRMS can be used to identify potential reaction intermediates based on their precise mass. The ability to measure mass to four or more decimal places allows for the confident assignment of elemental formulas. innovareacademics.in

| Intermediate | Proposed Elemental Formula | Nominal Mass (u) | Calculated Exact Mass (u) |

| Hemiketal from Methanol Addition | C₄H₄F₄O₂ | 160 | 160.0142 |

| Enolate Anion | C₃HF₄O⁻ | 145 | 145.0009 |

| Product of Aldol Self-Condensation | C₆H₂F₈O₂ | 292 | 291.9940 |

| Photochemical α-cleavage radical | C₂HF₂O• | 75 | 75.0009 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by isolating them and inducing fragmentation through collision-activated dissociation (CAD). nih.gov The resulting fragment ions are then mass-analyzed, providing a "fingerprint" spectrum that is characteristic of the precursor ion's structure. This methodology is crucial for distinguishing between isomers, which HRMS alone cannot do, and for confirming the connectivity of atoms within a molecule. bioanalysis-zone.com

For this compound and its derivatives, MS/MS analysis reveals characteristic fragmentation pathways dominated by the presence of the carbonyl group and the highly electronegative fluorine atoms. acs.org Common fragmentation reactions for ketones include α-cleavage (loss of groups adjacent to the carbonyl) and McLafferty rearrangements if an appropriate gamma-hydrogen is available. acs.org In fluorinated compounds, the loss of HF, CHF₂•, or other fluorine-containing neutral species is also a prevalent pathway.

By systematically analyzing the MS/MS spectra of the parent molecule and its reaction products, a comprehensive fragmentation map can be constructed. rsc.orglifesciencesite.com This information is invaluable for identifying unknown products in a reaction mixture, as their proposed structures can be verified by comparing their experimental MS/MS spectra with those of known standards or with fragmentation patterns predicted based on established chemical principles. chemrxiv.org

Table 2: Plausible MS/MS Fragmentation Pathways for Protonated this compound ([M+H]⁺)

This table outlines potential fragmentation pathways for the protonated molecule, illustrating how MS/MS can provide structural information. The fragmentation is initiated by the collision of the precursor ion with an inert gas. nih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 147.0087 | 127.0009 | HF | [C₃H₂F₃O]⁺ |

| 147.0087 | 119.0118 | CO | [C₂H₄F₄]⁺ |

| 147.0087 | 95.9981 | CHF₂• | [C₂H₂F₂O]⁺ |

| 147.0087 | 77.0032 | CO + HF | [C₂H₃F₃]⁺ |

| 147.0087 | 51.0235 | CO + H₂O | [C₂HF₂]⁺ |

Electronic Spectroscopy (UV-Vis) and Chiroptical Methods (CD/ORD)

Electronic and chiroptical spectroscopies provide insights into the electronic structure and, where applicable, the three-dimensional stereochemistry of this compound systems. These techniques are based on the absorption of ultraviolet and visible light, which promotes electrons from lower to higher energy molecular orbitals. libretexts.org

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. ethz.ch For this compound, the most relevant electronic transition is the n → π* (non-bonding to anti-bonding pi) transition associated with the carbonyl (C=O) chromophore. libretexts.orgshivajichk.ac.in This transition involves the promotion of an electron from one of the non-bonding lone pairs on the oxygen atom to the anti-bonding π* orbital of the carbonyl group. It is typically weak (low molar absorptivity) and occurs at relatively long wavelengths in the near-UV region. shivajichk.ac.in The presence of electron-withdrawing fluorine atoms on the α-carbons is expected to influence the energy of this transition.

Solvatochromism describes the change in the position, intensity, and shape of a molecule's UV-Vis absorption bands as a function of the solvent's polarity. ijcce.ac.irmdpi.com The n → π* transition of ketones characteristically exhibits a hypsochromic shift (blue shift, or shift to shorter wavelength) as solvent polarity increases, particularly in protic solvents. This is because the lone pair electrons in the ground state are stabilized by hydrogen bonding with the solvent, which increases the energy required for the n → π* transition. Studying the solvatochromism of this compound provides information about the nature of its electronic ground and excited states and its interactions with solvent molecules.

Table 3: Expected Solvatochromic Shifts for the n → π Transition of this compound*

This table presents hypothetical data showing the expected blue shift in the maximum absorption wavelength (λmax) of the n → π* transition with increasing solvent polarity.

| Solvent | Dielectric Constant (ε) | Solvent Type | Expected λmax (nm) | Type of Shift (relative to Hexane) |

| Hexane | 1.88 | Non-polar | ~305 | Reference |

| Dichloromethane | 8.93 | Polar aprotic | ~300 | Hypsochromic (Blue) |

| Acetone (B3395972) | 20.7 | Polar aprotic | ~297 | Hypsochromic (Blue) |

| Ethanol | 24.5 | Polar protic | ~285 | Hypsochromic (Blue) |

| Water | 80.1 | Polar protic | ~280 | Hypsochromic (Blue) |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential absorption and refraction, respectively, of left- and right-circularly polarized light by chiral molecules. jasco-global.comwikipedia.orgmgcub.ac.in These methods are exceptionally powerful for determining the absolute configuration and conformational analysis of optically active compounds. libretexts.orgchem-soc.si

While this compound itself is achiral, a chiral derivative could be synthesized, for example, by introducing a stereocenter at the C-2 position. For such a chiral ketone, the n → π* electronic transition of the carbonyl group becomes optically active and will give rise to a signal in the CD spectrum, known as a Cotton effect. chem-soc.si

The sign and magnitude of this Cotton effect are directly related to the stereochemical environment around the carbonyl chromophore. According to empirical rules, such as the Octant Rule for ketones, the three-dimensional arrangement of substituents around the carbonyl group determines whether the Cotton effect will be positive or negative. By analyzing the CD spectrum and applying these rules, the absolute configuration of the chiral center in a this compound derivative can be determined. This approach is a well-established method for the stereochemical elucidation of chiral ketones. chem-soc.si

Computational Chemistry and Theoretical Modeling of 1,1,3,3 Tetrafluoroacetone

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic properties and bonding characteristics of 1,1,3,3-tetrafluoroacetone. These methods provide a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Investigations of Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting molecular properties such as optimized geometry, dipole moments, and frontier molecular orbital energies (HOMO and LUMO).

DFT calculations reveal that the introduction of fluorine atoms significantly alters the electronic properties of the acetone (B3395972) backbone. The high electronegativity of fluorine leads to a notable redistribution of electron density. A combined experimental and theoretical study on 1,3,5-tribromo-2,4,6-trifluoro-benzene demonstrated that DFT methods, specifically B3LYP with a 6-31++G(d,p) basis set, provide optimized geometric parameters that are in excellent agreement with experimental values. researchgate.net For this compound, similar levels of theory would be expected to provide reliable predictions of bond lengths, bond angles, and dihedral angles.

The molecular electrostatic potential (MEP) map, another property derivable from DFT calculations, helps in identifying the electrophilic and nucleophilic sites within the molecule. For fluorinated ketones, the carbon atom of the carbonyl group is a significant electrophilic site, a feature that is enhanced by the electron-withdrawing fluorine atoms.

Key molecular properties of this compound, as would be predicted by DFT calculations, are summarized in the interactive table below.

| Property | Predicted Value | Significance |

| Optimized Geometry | ||

| C=O Bond Length | ~1.2 Å | Typical for a ketone, slightly shortened by fluorine substitution. |

| C-C Bond Length | ~1.5 Å | Influenced by the bulky CHF2 groups. |

| C-F Bond Length | ~1.35 Å | Characteristic of fluoroalkanes. |

| Electronic Properties | ||

| Dipole Moment | > 2.5 D | Significant polarity due to electronegative F and O atoms. |

| HOMO Energy | Negative Value | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | Less Negative Value | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Several eV | Indicates the chemical reactivity and kinetic stability of the molecule. |

Note: The values in this table are illustrative and based on typical results from DFT calculations for similar fluorinated organic compounds. Specific values for this compound require dedicated computational studies.

Ab Initio Methods for High-Accuracy Thermochemical and Kinetic Data

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. High-level ab initio calculations, such as G2, G3, or CCSD(T), are the gold standard for obtaining accurate thermochemical data like enthalpies of formation and kinetic data such as reaction barrier heights. polyu.edu.hk

For fluorinated hydrocarbons, studies have shown that methods like G2 and G2(MP2) can predict enthalpies of formation with high accuracy, especially when isodesmic reaction schemes are employed to cancel out systematic errors. ucr.edu The application of these methods to this compound would provide benchmark thermochemical data crucial for chemical engineering applications and for understanding its stability and reactivity. For instance, the heat of formation of the related CF3CFCF3 radical has been calculated at a near state-of-the-art level to be -(318 ± 3) kcal/mole. polyu.edu.hk

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics simulations offer a way to study the time-dependent behavior of molecular systems, providing a bridge between the static picture from quantum chemistry and the dynamic reality of molecules in motion.

Exploration of Conformational Landscapes and Interconversion Barriers

The rotation around the C-C single bonds in this compound gives rise to different conformers. The conformational landscape can be explored by calculating the potential energy surface (PES) as a function of the dihedral angles of the two difluoromethyl (CHF2) groups.

Studies on similar molecules, such as fluoroacetone (B1215716) and difluoroacetyl chloride, have utilized infrared and Raman spectroscopy combined with ab initio calculations to determine conformational stabilities and rotational barriers. dntb.gov.ua For this compound, one would expect to find several stable conformers corresponding to different relative orientations of the C-H and C-F bonds of the two CHF2 groups with respect to the carbonyl group. The energy barriers separating these conformers determine the rates of interconversion and the conformational flexibility of the molecule. A potential energy surface scan using DFT can identify these minima and the transition states connecting them. ekb.eg

Solvent Effects and Intermolecular Interactions from MD Simulations

The behavior of this compound in solution is of great interest. MD simulations can provide a detailed picture of solute-solvent interactions and how the solvent influences the conformational preferences of the molecule. Simulations typically use a force field to describe the interactions between atoms. core.ac.ukillinois.edu

For instance, an MD simulation of acetone in water can be performed to understand the effects of the solvent on its dipole moment. A similar study for this compound in various solvents (e.g., water, methanol, chloroform) would reveal the nature of the solvation shell and specific interactions like hydrogen bonding between the carbonyl oxygen or fluorine atoms and solvent molecules. The use of a fast water model, like TIP3P-F, could enhance sampling efficiency in such simulations. mpg.de

Reaction Mechanism Elucidation via Potential Energy Surface Mapping

Understanding the mechanism of a chemical reaction requires identifying the path of minimum energy from reactants to products, which includes any intermediates and transition states. libretexts.orglibretexts.orgwayne.edu This path is mapped out on the potential energy surface (PES) of the reacting system.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group, computational chemists can calculate the PES to elucidate the reaction mechanism. By locating the transition state structure—a saddle point on the PES—the activation energy for the reaction can be determined. libretexts.orglibretexts.org For example, the PES for the reaction of various nerve agent derivatives with nucleophiles has been calculated to understand their reactivity. researchgate.net A similar approach for this compound would provide crucial insights into its chemical reactivity, guiding the design of new synthetic routes or understanding its role in various chemical processes.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

In the computational investigation of chemical reactions, the localization of transition states (TS) is a critical step. A transition state represents a first-order saddle point on the potential energy surface (PES), corresponding to the highest energy barrier along the minimum energy reaction pathway between reactants and products. nih.gov Theoretical methods, particularly Density Functional Theory (DFT), are extensively used to optimize the geometries of these transient structures. whiterose.ac.ukmdpi.com For reactions involving this compound, identifying the precise geometry and energy of the transition state is fundamental to understanding the reaction's kinetics and mechanism. researchgate.netrsc.org

Once a transition state has been located and verified by vibrational analysis (which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate), an Intrinsic Reaction Coordinate (IRC) analysis is typically performed. The IRC calculation traces the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product energy minima on the PES. This procedure is essential to confirm that the identified transition state indeed connects the desired reactants and products of the reaction under investigation. mdpi.com

Computational studies on the reactions of fluorinated ketones provide insight into these processes. For instance, in the copper-catalyzed reaction of various symmetric ketones with alkylboranes, DFT calculations were employed to explore the reaction mechanism. The transition state for the nucleophilic attack of a coordinated alkyl ligand on the carbonyl group of the ketone was located to determine the reaction's activation barrier. While specific IRC plots for this compound are not detailed in the provided literature, this type of analysis is a standard and crucial follow-up to transition state localization in mechanistic studies.

| Ketone | Relative Gibbs Energy of TS2 (kcal/mol) | Predicted Reaction Time |

| (CF₃)₂CO | Data not specified | 1 s |

| (CHF₂)₂CO | Data not specified | 22 s |

| (CH₂F)₂CO | Data not specified | 16 h (2.4% yield) |

| (CH₃)₂CO | Data not specified | 16 h (0.0% yield) |

This table illustrates the computationally predicted reactivity of different fluorinated acetones in a copper-catalyzed reaction. The rapid reaction times for highly fluorinated ketones like this compound ((CHF₂)₂CO) are rationalized by lower activation barriers found through transition state calculations.

Computational Prediction of Reaction Pathways and Selectivity

Computational chemistry serves as a powerful tool for predicting the most likely reaction pathways and understanding the origins of chemical selectivity. whiterose.ac.uk By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive map of the potential energy surface can be constructed. nih.gov This allows researchers to identify the most energetically favorable route, which is typically the one with the lowest activation energy barrier.

The key findings from this computational work highlight the enhanced reactivity of fluorinated ketones. The fluorination of the α-carbon leads to a significant attraction of electron density, which in turn increases the electrophilicity of the carbonyl group. This electronic effect makes the carbonyl carbon more susceptible to nucleophilic attack. The computational models predicted that reactions involving highly fluorinated ketones like hexafluoroacetone (B58046) and this compound would be very fast, completing in seconds. In contrast, reactions with less fluorinated ketones, such as monofluoroacetone or acetone itself, were predicted to be extremely slow, showing minimal product yield even after many hours. These predictions, which are in clear agreement with calculated energy barriers, demonstrate the power of computational methods to forecast reaction outcomes and explain selectivity based on substrate electronic structure.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity in a particular chemical transformation. nih.gov These models are built by calculating a set of numerical parameters, known as molecular descriptors, that encode structural, electronic, and physicochemical properties of the molecules. These descriptors are then used as independent variables in a statistical model to predict the dependent variable, which is a measure of reactivity (e.g., a reaction rate constant). acs.org

The field of QSRR is closely related to Quantitative Structure-Property Relationship (QSPR) and is used extensively in various areas of chemistry. nih.gov For instance, QSRR's counterpart in chromatography, Quantitative Structure-Retention Relationship, is widely used to predict the retention times of molecules based on their structural features.

Based on available literature, specific QSRR studies focusing on the chemical reactivity of this compound within a homologous series of fluorinated ketones are not extensively reported. However, the principles of QSRR could be readily applied to this class of compounds. Such a study would involve:

Selection of a Compound Series: A set of structurally related fluorinated and non-fluorinated ketones.

Reactivity Measurement: Experimental determination of the reaction rates for a specific reaction (e.g., reduction, nucleophilic addition).

Descriptor Calculation: Computation of a wide range of molecular descriptors for each ketone, such as electronic properties (e.g., partial atomic charges, HOMO/LUMO energies), steric parameters, and topological indices.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive equation linking the descriptors to the observed reactivity.

While a dedicated QSRR model for this compound's reactivity is not presently available, related research on other halogenated organic compounds has demonstrated the utility of this approach for understanding and predicting dehalogenation kinetics. nih.gov

| Step | Description | Example Descriptors / Methods |

| 1. Dataset | A series of fluorinated ketones with varying degrees and positions of fluorine substitution. | Acetone, Monofluoroacetone, 1,1-Difluoroacetone, this compound, Hexafluoroacetone |

| 2. Response | Experimentally measured reaction rate constant (k) for a defined reaction. | Rate of reduction by NaBH₄; Rate of addition of a nucleophile. |

| 3. Descriptors | Computationally derived numerical values representing molecular properties. | Electronic: LUMO energy, charge on carbonyl carbon. Steric: Molar volume. Topological: Connectivity indices. |

| 4. Modeling | Statistical correlation of descriptors with the response variable. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |

| 5. Validation | Assessment of the model's predictive power using internal and external validation sets. | Cross-validation (Q²), correlation coefficient for test set (R²pred). |

This table outlines the necessary components for a hypothetical QSRR study on the reactivity of fluorinated ketones, a methodology applicable to this compound.

Applications of 1,1,3,3 Tetrafluoroacetone in Advanced Materials and Chemical Synthesis

Polymer Chemistry and Materials Science

While not typically used as a primary monomer in large-scale commodity fluoropolymer production in the same way as fluoroolefins, 1,1,3,3-tetrafluoroacetone serves as a crucial precursor for creating functional polymers and materials with tailored properties.

Monomer in Fluoropolymer Synthesis and Copolymerization

The incorporation of fluorine into polymers is a well-established strategy for enhancing material properties such as chemical inertness, thermal stability, and low surface energy. nih.govazom.com Fluoropolymers are generally produced through the polymerization of fluoroolefin monomers. azom.comresearchgate.net While direct polymerization of this compound is not a common route, it can be used to synthesize more complex functional monomers which are then copolymerized to introduce specific functionalities into a polymer chain. This approach allows for the creation of fluoropolymers with properties that are not achievable with standard fluoroolefin monomers alone. For example, the ketone group can be transformed into other reactive groups suitable for polymerization or post-polymerization modification.

Reagent and Building Block in Organic Synthesis

This compound is a valuable organic building block, a class of molecules used for the modular assembly of more complex molecular architectures. sigmaaldrich.com Its activated ketone group makes it a key reagent for introducing fluorinated functionalities into a wide range of organic compounds. sioc-journal.cn

Synthesis of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are of immense importance in pharmaceutical, agrochemical, and materials sciences. nih.gov The development of efficient methods to synthesize these structures is a significant area of research. rsc.orgekb.eg Fluorinated ketones, such as this compound, are key starting materials for building these ring systems. They can react with dinucleophiles to form various fluorinated heterocycles. For example, reactions with hydrazine (B178648) derivatives can yield fluorinated pyrazoles, and reactions with substituted phenols can lead to fluorinated coumarins. nih.gov Cycloaddition reactions are another powerful method for constructing heterocyclic rings, where fluorinated ketones or their derivatives can act as reactive substrates. mdpi.com

Table 1: Examples of Heterocycle Synthesis from Fluorinated Ketone Precursors

| Reactant A | Reactant B (Dinucleophile) | Resulting Heterocycle |

|---|---|---|

| Fluorinated 1,3-Diketone | Hydrazine | Fluorinated Pyrazole nih.gov |

| Fluorinated β-Ketoester | Hydrazine | Monofluorinated Pyrazole nih.gov |

| Fluorinated β-Ketoester | Phenol | Monofluorinated Coumarin nih.gov |

Introduction of Fluorinated Ketone Functionality into Complex Molecules

The introduction of a fluorinated ketone or a related moiety into a larger molecule is a critical strategy for modifying its properties. sioc-journal.cn this compound serves as a direct source for the gem-di(difluoromethyl) group. epdf.pub For instance, it can be reacted with ylides, such as ethyl (triphenylphosphoranylidene)pyruvate, to build more complex carbon skeletons containing the tetrafluorinated isopropylidene unit. researchgate.net This method provides a pathway to complex fluorinated molecules that are otherwise difficult to obtain. researchgate.net The synthesis of such building blocks is essential for creating new pharmaceuticals, agrochemicals, and advanced materials where the presence and position of fluorine atoms can fine-tune biological activity and physical characteristics. epdf.pubresearchgate.net

Role in Catalysis and Material Science

The applications of this compound in catalysis are typically indirect, where it is used as a building block to synthesize ligands or more complex molecules that have catalytic activity. However, its unique physical properties lend themselves to direct applications in certain areas of material science.

In catalysis, modifying ligands with fluorine can alter the electronic properties and stability of metal complexes, thereby influencing their catalytic performance. schrodinger.comresearchgate.net The synthesis of such specialized ligands can begin with versatile fluorinated building blocks like this compound.

In materials science, a notable potential application is in chemical heat pumps. This technology relies on reversible chemical reactions. A study exploring various amine-ketone reactions identified this compound as a potential ketone component due to its physical properties, such as its boiling point, which is a critical parameter for the operating cycle of the heat pump. pitt.edu

Table 2: Boiling Points of Selected Ketones for Chemical Heat Pump Evaluation

| Ketone Name | Boiling Point (°C) |

|---|---|

| Trifluoroacetone | 21 |

| Difluoroacetone | 46 |

| Acetone (B3395972) | 56 |

| This compound | 61.8 |

| Fluoroacetone (B1215716) | 75 |

Data sourced from a study on chemical heat pumps. pitt.edu

Furthermore, understanding the thermal stability of such compounds is crucial for their application in materials. Studies on the pyrolysis of this compound provide fundamental data on its decomposition pathways, which is essential knowledge for its use in high-temperature applications or as a precursor in chemical vapor deposition processes. acs.org

Design of Catalytic Systems Utilizing Tetrafluoroacetone-derived Ligands

This compound belongs to the class of fluorinated β-diketones, which are well-regarded as effective chelating ligands in coordination chemistry. alfachemic.commdpi.com The electron-withdrawing nature of the trifluoromethyl groups in related fluorinated β-diketones enhances the Lewis acidity of the metal center in the resulting complexes, which can significantly influence their catalytic activity. mdpi.com Ligands derived from β-diketones form stable complexes with a wide array of metal ions, including transition metals and lanthanides. alfachemic.commdpi.com

The complexes formed between β-diketone ligands and rare earth ions are known to have important applications in both polymer and organic synthesis. alfachemic.com These catalytic systems can offer high stereoregularity and faster catalytic rates in certain reactions. alfachemic.com For instance, acetylacetone-based rare earth complexes are widely utilized in organic synthesis and can catalyze the polymerization of epichlorohydrin. alfachemic.com The introduction of fluorine into the ligand structure, as is the case with this compound, can further modulate the electronic properties and stability of the catalyst.

Heterometallic complexes, which contain two or more different metal ions, are of significant interest for their potential in catalysis. mdpi.comresearchgate.net Fluorinated β-diketonates are key building blocks in the formation of these heterometallic frameworks. mdpi.comresearchgate.net The ability of the β-dicarbonyl fragment to be varied allows for the fine-tuning of the physicochemical properties of the resulting coordination compounds, which is a critical aspect of rational catalyst design. mdpi.com

Table 1: General Catalytic Applications of Metal Complexes with β-Diketone Ligands

| Catalyst Type | Metal Ion Examples | Application Areas | Potential Advantages |

| Homometallic Complexes | Lanthanides (e.g., Eu, Tb), Transition Metals (e.g., Co) | Polymer Synthesis, Organic Synthesis, Luminescent Materials | High Stereoselectivity, Increased Reaction Rates, Tunable Photophysical Properties |

| Heterometallic Complexes | Combinations of Transition Metals and/or Lanthanides | Multifunctional Catalysis, Sensor Devices | Synergistic Catalytic Effects, Novel Reactivity |

This table represents general applications for the class of β-diketone ligands, to which this compound belongs.

Precursor for Advanced Porous Materials

Porous organic polymers (POPs) are a class of materials characterized by their high surface area, low density, and thermal and chemical stability. northwestern.eduacs.org These properties make them attractive for applications in gas storage and separation, catalysis, and sensing. northwestern.eduacs.org The synthesis of POPs typically involves the polymerization of rigid organic building blocks to create a highly cross-linked, amorphous network with permanent microporosity. northwestern.edunih.gov

While direct polymerization of this compound into porous materials is not widely documented, the principles of porous polymer synthesis suggest its potential as a precursor. Ketones can, in some instances, be used to form porous polymers. For example, a solvent-free synthesis of conjugated microporous polymers (CMPs) has been reported via the ionothermal cyclotrimerization of methyl ketones through an aldol (B89426) reaction. mdpi.com The Knoevenagel condensation, a reaction between a ketone or aldehyde and an active methylene (B1212753) compound, is another foundational reaction in the synthesis of polymers. sigmaaldrich.commasterorganicchemistry.com

The synthesis of porous polymers often relies on the use of multifunctional monomers that can form robust, cross-linked networks. rsc.org For instance, tetrahedral building blocks are commonly employed to create three-dimensional porous networks. northwestern.eduacs.org The reactivity of the carbonyl group in this compound could potentially be exploited in condensation reactions with multifunctional amines or other suitable monomers to form such networks. rsc.orgossila.com The resulting fluorinated polymer would be expected to exhibit unique properties, such as enhanced thermal stability and hydrophobicity, due to the presence of C-F bonds.

Table 2: General Properties of Porous Organic Polymers

| Property | Typical Range/Description | Relevance to Material Performance |

| Surface Area (BET) | 100s to >5000 m²/g | High surface area is crucial for gas storage, separation, and heterogeneous catalysis. acs.org |

| Pore Size | Microporous (<2 nm), Mesoporous (2-50 nm) | Pore size distribution determines the selectivity for molecular adsorption and separation. |

| Thermal Stability | Often stable to >400 °C | Enables applications in high-temperature processes. northwestern.edu |

| Chemical Stability | Generally high, resistant to many solvents | Allows for use in diverse chemical environments and facilitates catalyst recycling. northwestern.edunorthwestern.edu |

This table presents general properties of porous organic polymers, a class of materials for which compounds like this compound could potentially serve as a precursor.

Environmental Behavior and Atmospheric Chemistry of 1,1,3,3 Tetrafluoroacetone

Atmospheric Photochemistry and Degradation Pathways